2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
Description
This compound features a 1H-benzo[d]imidazole core substituted at the 1-position with a morpholinoethanone group and at the 2-position with a thioether-linked 2,5-dimethylphenoxyethyl chain.
Properties
IUPAC Name |
2-[2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-7-8-18(2)21(15-17)29-13-14-30-23-24-19-5-3-4-6-20(19)26(23)16-22(27)25-9-11-28-12-10-25/h3-8,15H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNGVUVUEVZGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Dimethylphenoxyethylthio Group: This step involves the reaction of the benzimidazole intermediate with 2,5-dimethylphenoxyethyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Introduction of the Morpholinoethanone Moiety: The final step involves the reaction of the intermediate with morpholinoethanone under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholinoethanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Potential Therapeutic Uses :
- Anticancer Activity : Compounds with benzimidazole moieties have been investigated for their anticancer properties. Studies suggest that modifications to the benzimidazole structure can enhance efficacy against various cancer cell lines.
- Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity, potentially leading to new antibiotics or antifungal agents.
Molecular Imaging
The incorporation of radioisotopes into similar benzimidazole derivatives has been explored for use in positron emission tomography (PET). This application is crucial for non-invasive imaging techniques that help visualize biological processes in real-time.
Agrochemical Development
The compound could be evaluated for its effectiveness as a pesticide or herbicide. Benzimidazole derivatives are known for their fungicidal properties, which could be beneficial in agricultural applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined various benzimidazole derivatives, including those structurally related to the compound . The research demonstrated that specific modifications led to increased potency against breast cancer cell lines (MCF-7) and prostate cancer (PC-3) cells. The results indicated that compounds with a morpholino group showed enhanced cellular uptake and cytotoxicity.
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of benzimidazole were screened against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited significant antibacterial activity, suggesting the potential of similar structures for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The benzimidazole core could inhibit enzyme activity, while the morpholinoethanone moiety might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison
Key Observations :
- Morpholine vs. Thiomorpholine : The target compound’s morpholine group offers better water solubility than thiomorpholine (as in ), which contains a sulfur atom that increases lipophilicity.
- Ketone Position: The ketone in the morpholinoethanone group is distal to the benzoimidazole core, unlike the directly attached methanone in , which may influence electronic interactions with biological targets.
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
Key Observations :
- The target compound’s morpholino group likely reduces logP compared to the thiomorpholino analog , improving aqueous solubility.
- The 2,5-dimethylphenoxyethyl chain may enhance blood-brain barrier penetration relative to carboxylic acid derivatives .
- Antioxidant activity reported in correlates with electron-donating groups (e.g., Schiff bases), which the target compound lacks.
Biological Activity
The compound 2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone , also known by its CAS number 919974-82-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure features a benzimidazole core linked to a morpholino group and a thioether moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from 2,5-dimethylphenol and proceeding through various intermediates to form the final product. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures often exhibit antimicrobial properties . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes. For instance, studies have shown that similar benzimidazole derivatives can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. A notable study evaluated a series of benzimidazole derivatives against human cancer cell lines at the National Cancer Institute (NCI). Compounds similar to this compound demonstrated significant cytotoxic effects, with some derivatives showing IC50 values comparable to established anticancer agents like camptothecin .
Table 1: Anticancer Activity of Related Benzimidazole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 11a | 16 | Human Topoisomerase I |
| Compound 12b | Comparable to CPT | Various Cancer Cell Lines |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds within this class are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have indicated that benzimidazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .
The proposed mechanisms for the biological activities of this compound include:
- Antimicrobial: Disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
- Anticancer: Inhibition of DNA topoisomerases leading to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory: Inhibition of COX enzymes and modulation of inflammatory cytokine production.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a panel of 60 human cancer cell lines demonstrated that certain benzimidazole derivatives could induce apoptosis through DNA damage response pathways.
- Antimicrobial Testing : Another study evaluated the antimicrobial activity against both Gram-positive and Gram-negative bacteria, with promising results indicating effective inhibition at low concentrations.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound and its derivatives?
- Methodological Answer : The compound's core benzimidazole-thioether-morpholine architecture can be synthesized via multistep reactions. Key steps include:
- Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent to form fused imidazo-thiazole scaffolds .
- Thioether linkage formation : Reacting 2-mercaptobenzimidazole derivatives with halogenated intermediates (e.g., 2-(2,5-dimethylphenoxy)ethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
- Morpholino group incorporation : Coupling the intermediate with morpholine via nucleophilic substitution or amidation .
- Optimization : Yields >70% are achievable using catalysts like Pd/C or CuI and polar aprotic solvents (e.g., DMSO) .
Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzimidazole; morpholine protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching C₂₂H₂₆N₃O₂S).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .
- IR Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹) for benzimidazole and C-O-C stretching (~1100 cm⁻¹) for morpholine .
Q. How does the morpholino group influence physicochemical properties?
- Methodological Answer :
- Solubility : The morpholine ring enhances water solubility due to its polar oxygen atom, critical for bioavailability studies .
- Stability : Morpholine’s electron-rich nitrogen can form hydrogen bonds, improving thermal stability (e.g., melting points >200°C observed in similar compounds) .
- LogP : Computational models (e.g., ChemAxon) predict a lower logP (~2.5) compared to non-morpholine analogs (~3.8), affecting membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict biological targets or binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase). Studies on similar benzimidazoles show binding energies < -8 kcal/mol .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the morpholino group) using tools like Schrödinger’s Phase .
- MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. 48-hour). For example, anti-cancer activity discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives from thioether oxidation) that may skew results .
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify standalone vs. enhanced efficacy .
Q. What experimental models assess environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound at varying pH (3–10) and monitor degradation via HPLC. Half-lives <24 hours at pH 12 suggest alkaline instability .
- Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., sulfonic acid derivatives) using GC-MS .
- Soil Microcosms : Analyze aerobic/anaerobic degradation in agricultural soil; >90% persistence after 30 days indicates high environmental retention .
Q. How to optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol% Pd/C) to identify optimal parameters .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours with 85% yield at 100°C .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
